molecular formula C18H16N2O3S B411090 4-amino-N-(4-phenoxyphenyl)benzenesulfonamide CAS No. 315672-33-4

4-amino-N-(4-phenoxyphenyl)benzenesulfonamide

Cat. No. B411090
CAS RN: 315672-33-4
M. Wt: 340.4g/mol
InChI Key: SWMYCBMHIQDTSZ-UHFFFAOYSA-N
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Description

4-amino-N-(4-phenoxyphenyl)benzenesulfonamide is a chemical compound with the molecular formula C18H16N2O3S . It is also known by other names such as N1-(4-Methoxyphenyl)sulfanilamide and p-Sulphanilanisidide .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of light brown solid was achieved with a yield of 85%. The 1H-NMR and 13C-NMR spectra were provided for the compound .


Molecular Structure Analysis

The molecular structure of 4-amino-N-(4-phenoxyphenyl)benzenesulfonamide consists of an aromatic ring attached to a sulfonamide group . The molecular weight of the compound is 340.4 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving 4-amino-N-(4-phenoxyphenyl)benzenesulfonamide are not available, the compound likely participates in reactions typical of sulfonamides and aromatic amines .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 531.4±60.0 °C at 760 mmHg, and a flash point of 275.2±32.9 °C . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 5 freely rotating bonds .

Safety and Hazards

The compound is classified as an irritant . Further safety information should be obtained from the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-amino-N-(4-phenoxyphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c19-14-6-12-18(13-7-14)24(21,22)20-15-8-10-17(11-9-15)23-16-4-2-1-3-5-16/h1-13,20H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMYCBMHIQDTSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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